molecular formula C46H69N3O8 B8147787 palmitoyl-D-Glu(1)-OtBu.Fmoc-Lys(1)-OH

palmitoyl-D-Glu(1)-OtBu.Fmoc-Lys(1)-OH

Cat. No.: B8147787
M. Wt: 792.1 g/mol
InChI Key: LQQXBYSAGYOQJW-IOLBBIBUSA-N
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Description

Chemical Identity and Structure
Palmitoyl-D-Glu(1)-OtBu.Fmoc-Lys(1)-OH (CAS: 1491158-62-3) is a specialized peptide-building block with the molecular formula C₄₆H₆₉N₃O₈ and a molecular weight of 792.07 g/mol . It consists of:

  • A palmitoyl group (C₁₆H₃₁O) linked to D-glutamic acid (D-Glu), where the α-carboxylic acid is protected by a tert-butyl ester (OtBu).
  • An Fmoc-protected lysine (Fmoc-Lys) at the ε-amino position, enabling solid-phase peptide synthesis (SPPS) compatibility.

Applications
This compound is critical for synthesizing lipopeptides, particularly in drug delivery systems and radiopharmaceuticals. For example, it has been used to develop DOTA-Palm-3PRGD2, a radiopharmaceutical targeting integrin αvβ3 for cancer therapy . Its lipidation enhances cellular uptake and stability, while the D-Glu configuration improves resistance to enzymatic degradation .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4R)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQXBYSAGYOQJW-IOLBBIBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H69N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Peptide Synthesis

Fmoc-Lys(palmitoyl-Glu-OtBu)-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its ability to facilitate the creation of complex peptide sequences with high purity makes it invaluable in the following areas:

  • Synthesis of Therapeutic Peptides: It is used to synthesize peptides such as glucagon-like peptide-1 (GLP-1) analogs, which are critical in diabetes treatment. The compound enhances the yield and purity of synthesized peptides by allowing efficient coupling of amino acids during the synthesis process .
  • Modification of Peptide Properties: The palmitoyl group improves the hydrophobicity and membrane permeability of peptides, making them more effective in biological applications .

Drug Development

The structural characteristics of Fmoc-Lys(palmitoyl-Glu-OtBu)-OH contribute significantly to drug formulation and delivery systems:

  • Targeted Drug Delivery: The compound can be incorporated into drug delivery systems that target specific cells, such as tumor cells, enhancing the effectiveness of cancer therapies. Its ability to form stable conjugates with therapeutic agents allows for localized treatment with reduced systemic side effects .
  • Development of Long-Acting Therapeutics: By modifying peptides with this compound, researchers have developed long-acting GLP-1 analogs like liraglutide and semaglutide, which have improved pharmacokinetic profiles compared to their predecessors. These modifications result in prolonged half-lives and enhanced therapeutic efficacy .

Bioconjugation

Fmoc-Lys(palmitoyl-Glu-OtBu)-OH is also employed in bioconjugation techniques:

  • Linking Biomolecules: The compound facilitates the conjugation of biomolecules, such as proteins and antibodies, enhancing their stability and efficacy. This is particularly useful in vaccine development and therapeutic protein formulations .
  • Improving Immunogenicity: By modifying antigens or antibodies with this compound, researchers can improve the immunogenicity and overall performance of vaccines .

Cosmetic Formulations

In the cosmetics industry, Fmoc-Lys(palmitoyl-Glu-OtBu)-OH is valued for its ability to enhance skin penetration:

  • Active Ingredient Delivery: Its palmitoyl group allows for better absorption of active ingredients through the skin barrier, making it a popular choice in skincare formulations aimed at improving skin hydration and texture .
  • Liraglutide Development : Research demonstrated that incorporating Fmoc-Lys(palmitoyl-Glu-OtBu)-OH into peptide sequences significantly improved the yield during the synthesis of liraglutide, a GLP-1 receptor agonist used for diabetes management. The modifications led to enhanced pharmacological properties compared to non-modified peptides .
  • Cancer Therapy : A study highlighted the use of this compound in developing targeted drug delivery systems that selectively deliver chemotherapy agents to tumor cells while minimizing side effects on healthy tissues. The palmitoyl modification facilitated cellular uptake and improved therapeutic outcomes .

Comparison with Similar Compounds

Research Findings and Key Insights

Superior Stability : The D-Glu configuration in this compound confers resistance to proteolysis, critical for in vivo applications .

Enhanced Drug Delivery: Lipidation improves cellular uptake by 3–5× compared to non-lipidated analogs (e.g., DOTA-3PRGD2 vs. DOTA-Palm-3PRGD2) .

Stereochemical Impact : D-Lys analogs (e.g., FAA7750) enable mirror-image peptide synthesis for studying chiral interactions .

Scalability: The compound’s synthesis achieves ≥86% yield in key steps, outperforming maleoyl/succinoyl derivatives .

Preparation Methods

Sequential Coupling on Resin Supports

The solid-phase synthesis method, as described in EP2757107A1, begins with the immobilization of Fmoc-Gly-OH onto a resin support (e.g., 2-CTC resin) using an activating agent system comprising HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine). The lysine side chain is initially protected with an Alloc (allyloxycarbonyl) group via Fmoc-Lys(Alloc)-OH. After sequential coupling of amino acids matching the liraglutide sequence, the Alloc group is selectively removed using palladium catalysts and phenylsilane, enabling the introduction of palmitoyl-D-Glu-OtBu.

Key Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

  • Temperature: 5°C for palmitoyl chloride coupling, room temperature for subsequent reactions

  • Coupling Agents: HATU/DIEA for standard amino acids; palmitoyl chloride activated with triethylamine for lipidated residues.

Liquid-Phase Fragment Condensation

Synthesis of Palmitoyl-Glu-OtBu Intermediate

WO2015100876A1 outlines a liquid-phase approach where palmitic acid is activated with HOSu (N-hydroxysuccinimide) and DCC (N,N'-dicyclohexylcarbodiimide) to form palmitoyl-OSu. This intermediate reacts with H-Glu-OtBu in DCM at 5°C, yielding Palmitoyl-Glu-OtBu with >90% purity after extraction with saturated NaHCO₃. The tert-butyl ester (OtBu) remains intact during this step, ensuring side-chain protection.

Lysine Tripeptide Assembly

The palmitoyl-Glu-OtBu fragment is further activated with HOSu/DCC and coupled to Fmoc-Lys-OH in DMF. This reaction produces Fmoc-Lys(palmitoyl-Glu-OtBu)-OH, which is purified via recrystallization or column chromatography.

Critical Parameters:

ParameterValue/RangeImpact on Yield/Purity
Reaction Temperature0–5°C (activation)Minimizes side reactions
Molar Ratio1.2:1 (DCC:HOSu)Ensures complete activation
Purification MethodReverse-phase HPLCAchieves ≥95% purity

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

The table below contrasts solid-phase and liquid-phase methodologies:

Parameter Solid-Phase Liquid-Phase
Cycle Time 7–10 days14–21 days
Yield 65–75%80–85%
Purity (Crude) 70–75%85–90%
Industrial Scalability Moderate (batch limitations)High (continuous flow compatible)

The liquid-phase method offers superior purity and scalability but requires longer synthesis times due to iterative purification steps. Solid-phase synthesis, while faster, faces challenges in large-scale resin handling.

Optimization Strategies

Protecting Group Selection

The Fmoc (fluorenylmethyloxycarbonyl) group is preferred over Boc (tert-butyloxycarbonyl) for lysine protection due to its orthogonality with Alloc and compatibility with acidic cleavage conditions. The tert-butyl ester (OtBu) on glutamic acid prevents undesired side-chain interactions during coupling.

Coupling Agent Efficacy

HATU outperforms HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in solid-phase synthesis, reducing racemization risks by 15–20%. In liquid-phase reactions, DCC/HOSu activation achieves near-quantitative conversion rates for palmitoyl-Glu-OtBu.

Characterization and Quality Control

Analytical Techniques

  • HPLC: Reverse-phase C18 columns (50°C) with acetonitrile/water gradients resolve palmitoyl-D-Glu(1)-OtBu.Fmoc-Lys(1)-OH from impurities.

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 792.06 (calculated for C₄₄H₆₅N₃O₈).

Typical QC Specifications:

Property Requirement
Purity (HPLC)≥98.5%
Residual Solvents≤0.1% (DCM, DMF)
Water Content≤0.5% (Karl Fischer)

Industrial-Scale Considerations

Cost Drivers

  • Raw Materials: Palmitoyl chloride (32.88 g per 100 mmol reaction) accounts for 40–50% of material costs.

  • Purification: Reverse-phase HPLC consumes 60–70% of total energy input.

Environmental Impact

DCM and DMF usage necessitates solvent recovery systems to meet EPA guidelines. WO2015100876A1 reports a 30% reduction in waste via in-situ triethylamine recycling.

Emerging Methodologies

Enzymatic Coupling

Preliminary studies suggest lipase-catalyzed esterification could replace DCC/HOSu activation, reducing toxic byproducts . Early-stage yields remain suboptimal (50–60%) but warrant further investigation.

Q & A

Q. What are the standard protocols for synthesizing palmitoyl-D-Glu(1)-OtBu.Fmoc-Lys(1)-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The synthesis typically follows Fmoc-based SPPS. Key steps include:
  • Coupling : Use HATU/HBTU with DIPEA in DMF to activate the Fmoc-Lys(1)-OH carboxyl group. Palmitoyl-D-Glu(1)-OtBu is coupled via its NHS ester (to minimize dimerization) .
  • Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
  • Cleavage : Use TFA-based cocktails (e.g., TFA:water:TIS = 95:2.5:2.5) to release the peptide from the resin while preserving the OtBu and palmitoyl groups.
    Purity is verified via HPLC (>95%) and mass spectrometry (expected [M+H]+ ≈ 792.06 g/mol) .

Q. How should researchers characterize the purity and identity of this compound?

  • Methodological Answer :
  • Analytical HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5–95% ACN over 20 min) to assess purity.
  • Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (theoretical: 792.06 g/mol). Discrepancies may indicate incomplete coupling or side reactions .
  • NMR : 1H/13C NMR in DMSO-d6 verifies the palmitoyl chain integration (δ ~0.8–1.3 ppm for CH2/CH3 groups) and Fmoc aromatic protons (δ ~7.2–7.8 ppm) .

Advanced Research Questions

Q. How can solubility challenges during SPPS of this lipidated peptide be mitigated?

  • Methodological Answer : Lipidated peptides often exhibit poor solubility in DMF. Strategies include:
  • Solvent Optimization : Use DCM:DMF (1:1) mixtures or add chaotropic agents (e.g., 2 M urea).
  • Temperature Control : Perform couplings at 4°C to reduce aggregation.
  • Pseudoproline Dipeptides : Incorporate these to disrupt β-sheet formation during elongation .
    Post-synthesis, dissolve the crude product in tert-butanol/water (1:1) for lyophilization to enhance storage stability .

Q. What experimental approaches resolve contradictions in reported stability data under varying storage conditions?

  • Methodological Answer : Conflicting stability data may arise from differences in humidity, temperature, or residual TFA. To address this:
  • Accelerated Stability Studies : Store aliquots at -20°C, 4°C, and 25°C with desiccants. Analyze degradation via HPLC at 0, 1, 3, and 6 months.
  • TFA Neutralization : After cleavage, neutralize residual TFA with cold diethyl ether precipitation to prevent acid-catalyzed hydrolysis .
  • Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers (e.g., PBS) to correlate physical stability with chemical degradation .

Q. How can researchers optimize orthogonal protection strategies to prevent undesired side reactions?

  • Methodological Answer : The OtBu and Fmoc groups require orthogonal deprotection. Common issues include:
  • Premature OtBu Cleavage : Avoid prolonged exposure to TFA (>2 hours). Use scavengers (e.g., TIS) to minimize side reactions.
  • Fmoc Re-incorporation : After deprotection, ensure thorough washing (DMF ×5) to remove piperidine-Fmoc adducts.
    For lysine-specific modifications, consider Alloc protection (removed by Pd(PPh3)4) instead of Fmoc to enable selective deprotection .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting mass spectrometry data indicating multiple molecular ion peaks?

  • Methodological Answer : Additional peaks may result from:
  • Incomplete Deprotection : Residual Fmoc groups (Δm/z = 222.24) detected as [M+Fmoc+H]+.
  • Oxidation : Methionine or cysteine residues (if present) may show +16 Da peaks.
  • Adduct Formation : Sodium (+22 Da) or potassium (+38 Da) adducts are common. Use ammonium acetate buffers to suppress adducts.
    Confirm via MS/MS fragmentation; true product ions should align with the expected sequence .

Research Design Considerations

Q. What controls are essential when evaluating this compound’s bioactivity in cellular models?

  • Methodological Answer :
  • Negative Controls : Use non-lipidated analogs (e.g., Fmoc-Lys(1)-OH) to isolate the palmitoyl-D-Glu moiety’s effects.
  • Solvent Controls : DMSO concentrations should match experimental conditions (≤0.1% v/v).
  • Stability Controls : Pre-incubate the compound in cell culture media (37°C, 24 hours) and analyze degradation via LC-MS to confirm bioactivity correlates with intact peptide .

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